(2-Cyclopropoxypyridin-4-yl)methanol
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Overview
Description
(2-Cyclopropoxypyridin-4-yl)methanol is an organic compound featuring a pyridine ring substituted with a cyclopropoxy group at the 2-position and a methanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with cyclopropylmagnesium bromide to form 2-cyclopropoxypyridine, which is then subjected to a reduction reaction to introduce the methanol group .
Industrial Production Methods
Industrial production of (2-Cyclopropoxypyridin-4-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-cyclopropoxypyridine-4-carboxylic acid.
Reduction: Formation of 2-cyclopropoxypiperidine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Cyclopropoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of (2-Cyclopropoxypyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanol: Similar structure but with a chlorine atom instead of a cyclopropoxy group.
(2-Aminopyridin-4-yl)methanol: Contains an amino group instead of a cyclopropoxy group
Uniqueness
(2-Cyclopropoxypyridin-4-yl)methanol is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2-cyclopropyloxypyridin-4-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c11-6-7-3-4-10-9(5-7)12-8-1-2-8/h3-5,8,11H,1-2,6H2 |
InChI Key |
KJUKOFTUOQADSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)CO |
Origin of Product |
United States |
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